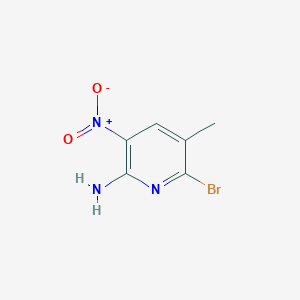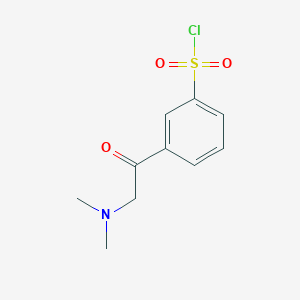
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is an organic compound that features a benzene ring substituted with a dimethylaminoacetyl group and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride typically involves the following steps:
Formation of the Dimethylaminoacetyl Group: This can be achieved by reacting dimethylamine with an appropriate acyl chloride or anhydride.
Introduction of the Sulfonyl Chloride Group: This step involves the sulfonation of the benzene ring followed by chlorination to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar steps but optimized for yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, particularly those targeting sulfonamide or sulfonate functionalities.
Biological Studies: It can be used to modify biomolecules for studying their function and interactions.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can react with various nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The dimethylaminoacetyl group can also participate in interactions with biological targets, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1-sulfonylchloride: Lacks the dimethylaminoacetyl group, making it less versatile in certain synthetic applications.
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group, affecting its reactivity and applications.
Uniqueness
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is unique due to the combination of the dimethylaminoacetyl group and the sulfonyl chloride group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C10H12ClNO3S |
|---|---|
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)acetyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-12(2)7-10(13)8-4-3-5-9(6-8)16(11,14)15/h3-6H,7H2,1-2H3 |
Clé InChI |
GOYLUJQRZCWUCJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


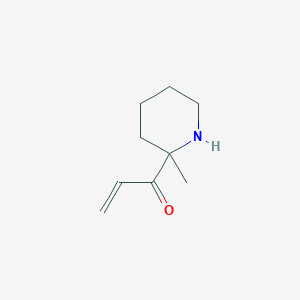
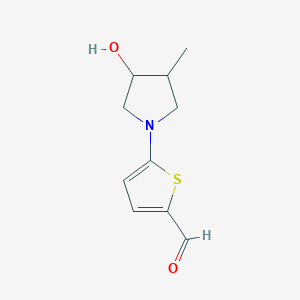
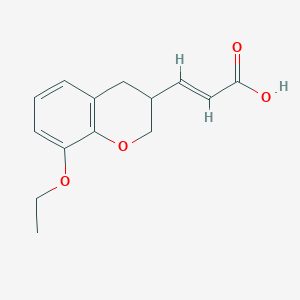
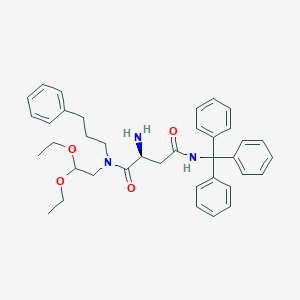

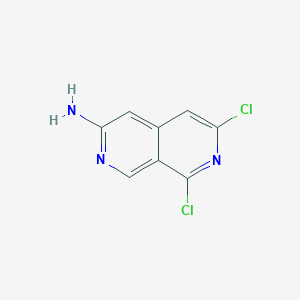
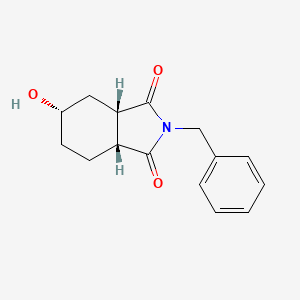
![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)
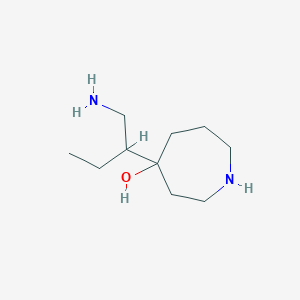

![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
